1-{2-[1-(4-chlorophenyl)-1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl]ethyl}-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[1-(4-chlorophenyl)-1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl]ethyl}-3-phenylurea is a complex organic compound that features a unique structure combining a chlorophenyl group, a hydroxy-oxo isoindole moiety, and a phenylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[1-(4-chlorophenyl)-1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl]ethyl}-3-phenylurea typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 4-chlorobenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the isoindole core. Subsequent functionalization of the isoindole core with a hydroxy group and further reaction with phenyl isocyanate yields the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{2-[1-(4-chlorophenyl)-1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl]ethyl}-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carbonyl group in the isoindole moiety can be reduced to a hydroxyl group using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide) under acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMSO (dimethyl sulfoxide) or DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-{2-[1-(4-chlorophenyl)-1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl]ethyl}-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{2-[1-(4-chlorophenyl)-1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl]ethyl}-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-phenylurea
- 1-(3-chlorophenyl)-3-phenylurea
- 1-(2-chlorophenyl)-3-phenylurea
- 1-(4-chlorophenyl)-3-ethyl-3-phenylurea
Uniqueness
1-{2-[1-(4-chlorophenyl)-1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl]ethyl}-3-phenylurea is unique due to the presence of the isoindole moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
6379-28-8 |
---|---|
Molecular Formula |
C23H20ClN3O3 |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
1-[2-[1-(4-chlorophenyl)-1-hydroxy-3-oxoisoindol-2-yl]ethyl]-3-phenylurea |
InChI |
InChI=1S/C23H20ClN3O3/c24-17-12-10-16(11-13-17)23(30)20-9-5-4-8-19(20)21(28)27(23)15-14-25-22(29)26-18-6-2-1-3-7-18/h1-13,30H,14-15H2,(H2,25,26,29) |
InChI Key |
CVAQXRFPUJBQOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCN2C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.